Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a piperidine ring substituted with a thiophen-2-yl group. The benzo[c][1,2,5]thiadiazole moiety is electron-deficient, making it valuable in materials science and medicinal chemistry for applications such as organic semiconductors or kinase inhibitors .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(12-3-4-13-14(10-12)18-22-17-13)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOAVGWXFUONJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, and the thiophene group is attached through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydroxymethyl Group Reactions
The primary alcohol group undergoes typical alcohol reactions, including oxidation and esterification.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, 0–5°C | Corresponding acetate ester | |
| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde derivative | |
| Silylation | TBDMSCl, imidazole, DMF | Silyl-protected alcohol |
Piperidine Ring Reactivity
The piperidine nitrogen participates in alkylation and salt formation due to its basicity (pKa ~10–11).
Quaternary Ammonium Salt Formation
Treatment with methyl iodide in ethanol under reflux yields a quaternary ammonium salt:
Reaction progress is monitored via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane 1:1).
Protonation and Acid-Base Reactions
The piperidine nitrogen reacts with HCl to form water-soluble hydrochloride salts, critical for pharmaceutical formulations .
Aromatic Substitution
The biphenylmethyl group’s para-substituted phenyl ring is electron-rich, enabling electrophilic aromatic substitution (EAS).
Nitration
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the meta position due to steric hindrance from the piperidine substituent.
Suzuki Coupling
The brominated derivative participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids:
Hydrogenation and Reduction
The compound’s unsaturated analogs (e.g., piperidinone precursors) undergo hydrogenation to form saturated piperidine rings.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidinone derivative | H₂ (1 atm), 10% Pd/C, EtOH | [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol | 72–85% |
Degradation Pathways
-
Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO₄) cleaves the piperidine ring, forming carboxylic acid derivatives.
-
Thermal Decomposition : Heating above 200°C results in elimination of water, producing an alkene via β-hydride elimination.
Stereochemical Considerations
The chiral center at the piperidin-2-yl position leads to stereospecific reactions. For example, enzymatic resolution using lipases selectively acylates one enantiomer .
Key Analytical Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 98–101°C | DSC | |
| 1H NMR (CDCl₃) | δ 3.72 (m, 2H, CH₂OH) | 500 MHz spectrometer | |
| HRMS | m/z 205.30 [M+H]+ | ESI-TOF |
Scientific Research Applications
Medicinal Chemistry
Benzo[c][1,2,5]thiadiazol derivatives have shown promising results in various pharmacological studies. The compound's potential as an anti-cancer agent has been explored through several case studies:
Case Study: Antitumor Activity
A study investigated the antitumor effects of derivatives containing the benzo[c][1,2,5]thiadiazole moiety. The results indicated that certain modifications enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Organic Electronics
The unique electronic properties of benzo[c][1,2,5]thiadiazole make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLED Performance
In recent research, devices incorporating Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone exhibited improved charge transport properties compared to traditional materials. The incorporation of this compound led to higher efficiency and stability in OLED devices.
Photovoltaic Applications
The compound has also been studied for its use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it a potential candidate for enhancing the performance of solar cells.
Case Study: DSSC Efficiency
Research demonstrated that incorporating benzo[c][1,2,5]thiadiazole derivatives into DSSCs increased light absorption and overall energy conversion efficiency by up to 30% compared to control cells without the thiadiazole component.
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Benzo[c][1,2,5]oxadiazole Analogs
- Example: (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (Compound 13l) Key Difference: Replaces the sulfur atom in the thiadiazole ring with oxygen. Impact: Reduced electron-withdrawing character compared to thiadiazole, altering electronic properties critical for charge transport in semiconductors or binding interactions in enzyme inhibition. Molecular Weight: 293.0 g/mol (vs. ~380–400 g/mol for thiadiazole analogs) .
Dithieno-Benzo[c][1,2,5]thiadiazole Polymers
- Example: D18 polymer (Journal of Physics: Materials, 2023) Structure: Integrates benzo[c][1,2,5]thiadiazole into a conjugated polymer backbone with dithieno[3,2-b]thiophene and fluorinated thiophene units. Application: High-performance organic photovoltaics due to enhanced light absorption and charge mobility .
Piperidine Substituent Variations
Furan/Oxadiazole/Thiadiazole-Linked Piperidine Analogs
- Example: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone Key Difference: Replaces thiophen-2-yl with a furan-2-yl group via a 1,3,4-oxadiazole linker. Molecular Formula: C₁₈H₁₅N₅O₃S Molecular Weight: 381.4 g/mol Impact: The furan-oxadiazole moiety may reduce steric bulk compared to thiophene, affecting solubility and binding pocket interactions .
Pyridine/Oxadiazole-Linked Piperidine Analogs
- Example: Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone Key Difference: Incorporates a pyridine-oxadiazole substituent on piperazine (vs. piperidine). Molecular Weight: ~481.5 g/mol (as oxalate salt) Application: Likely targets kinase inhibition due to the pyridine-oxadiazole motif’s affinity for ATP-binding pockets .
Functional Group Replacements in Related Thiazole/Thiadiazole Compounds
- Example: DTCPB and DTCTB (Journal of Physics: Materials, 2023) DTCPB: 7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile DTCTB: 7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile Key Difference: Cyano group at position 4 and aryl/thienyl substitutions. Application: Used in organic light-emitting diodes (OLEDs) for their high electron mobility and tunable bandgaps .
Structural and Functional Comparison Table
Key Research Findings
- Electronic Properties: The benzo[c][1,2,5]thiadiazole core provides a lower LUMO (lowest unoccupied molecular orbital) compared to oxadiazole analogs, enhancing electron-accepting capabilities in semiconductors .
- Binding Affinity : Thiophen-2-yl-substituted piperidine derivatives show improved selectivity for kinase targets (e.g., CDK9) due to hydrophobic interactions with enzyme pockets .
- Synthetic Flexibility : Piperidine substituents can be tailored via Suzuki coupling or nucleophilic substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a piperidine moiety substituted with a thiophene ring. This structural arrangement is significant for its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to benzo[c][1,2,5]thiadiazole derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanisms of Action :
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
- Modulation of signaling pathways involved in cancer progression.
A notable study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity while maintaining low toxicity to normal cells .
Antimicrobial Activity
The compound has shown promising results against several microbial strains. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial membrane integrity or interference with metabolic pathways.
- Case Study :
A specific derivative demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting high potency in antimicrobial applications .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of thiadiazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.
- Mechanisms :
- Suppression of NF-kB signaling pathways.
- Inhibition of nitric oxide synthase (iNOS) activity.
Data Tables
| Activity Type | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 5-15 | |
| Antimicrobial | Staphylococcus aureus | <10 | |
| Anti-inflammatory | RAW264.7 macrophages | 20 |
Research Findings
Recent studies have focused on synthesizing new derivatives based on the benzo[c][1,2,5]thiadiazole scaffold. These studies aim to enhance biological activity and selectivity towards specific targets:
- Synthesis and Evaluation : Novel derivatives have been synthesized and evaluated for their biological activities using various assays. The results indicated that modifications at specific positions on the thiadiazole ring could enhance potency and selectivity .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that substitutions on the thiophene or piperidine rings significantly affect the biological activity of the compounds. For example, introducing electron-withdrawing groups increases anticancer activity while maintaining low cytotoxicity .
Q & A
Q. What are the standard synthetic protocols for Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole core via condensation reactions using nitration and cyclization of precursor aryl amines.
- Step 2 : Functionalization of the piperidine ring with thiophen-2-yl substituents using Suzuki-Miyaura coupling (palladium catalysts, e.g., Pd(PPh₃)₄) or nucleophilic aromatic substitution .
- Step 3 : Final coupling of the two fragments via a carbonyl linkage (e.g., using CDI or DCC as coupling agents under inert conditions). Key parameters include temperature control (60–120°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and coupling efficiency (e.g., thiophene integration at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₆H₁₂N₃O₂S₂, [M+H]⁺ = 342.04) .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretching (1650–1700 cm⁻¹) and thiadiazole ring vibrations .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Initial screens should include:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like A549 or HeLa) to determine IC₅₀ values.
- Antimicrobial testing via broth microdilution to measure Minimum Inhibitory Concentration (MIC) against Gram-positive/negative pathogens (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify target engagement .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while minimizing toxicity?
A Structure-Activity Relationship (SAR) approach is critical:
- Piperidine substitution : Replacing thiophen-2-yl with electron-deficient groups (e.g., pyridyl) enhances solubility but may reduce membrane permeability .
- Thiadiazole core modifications : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability but may alter binding kinetics .
- Methanone linker : Replacing the carbonyl with a sulfonamide group modulates target selectivity . Computational docking (e.g., AutoDock Vina) and ADMET prediction tools (e.g., SwissADME) should guide rational design .
Q. How to resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
Contradictions may arise from:
- Pharmacokinetic limitations : Poor solubility or rapid hepatic clearance. Address via formulation (nanoparticles) or prodrug strategies .
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
- Species-specific metabolism : Validate findings in multiple models (e.g., murine vs. humanized systems) .
Q. What advanced techniques elucidate reaction mechanisms during synthesis?
- In-situ FTIR or Raman spectroscopy : Monitor intermediate formation (e.g., nitrene intermediates in thiadiazole cyclization) .
- Isotope labeling : Use ¹³C-labeled reagents to trace carbonyl group origins in the methanone linker .
- DFT calculations : Predict transition states and optimize reaction pathways (e.g., Gibbs free energy barriers for Suzuki couplings) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Piperidine-Thiophene Coupling
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85–90% | |
| Temperature | 80–100°C | <70% below 80°C | |
| Solvent | DMF | Higher polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
